Fluphenazine Decanoate

Description

Properties

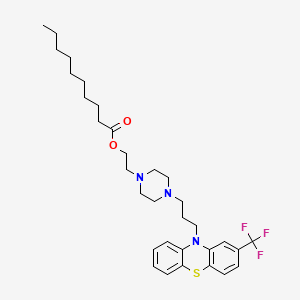

IUPAC Name |

2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44F3N3O2S/c1-2-3-4-5-6-7-8-14-31(39)40-24-23-37-21-19-36(20-22-37)17-11-18-38-27-12-9-10-13-29(27)41-30-16-15-26(25-28(30)38)32(33,34)35/h9-10,12-13,15-16,25H,2-8,11,14,17-24H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIQCGTZFEYDQMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023069 | |

| Record name | Fluphenazine decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

591.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5002-47-1 | |

| Record name | Fluphenazine decanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5002-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluphenazine decanoate [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005002471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluphenazine decanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluphenazine decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluphenazine O-decanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUPHENAZINE DECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FMU62K1L3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chemical characterization of Fluphenazine Decanoate

An In-depth Technical Guide to the Chemical Characterization of Fluphenazine Decanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluphenazine decanoate is a long-acting injectable antipsychotic medication, belonging to the phenothiazine class of drugs.[1][2][3] It is the decanoate ester of fluphenazine, a potent neuroleptic agent.[4] This esterification significantly prolongs the drug's duration of action, making it a cornerstone in the long-term management of chronic schizophrenia.[4][5] Fluphenazine decanoate functions as a prodrug, which, after intramuscular or subcutaneous administration, is slowly hydrolyzed to release the active moiety, fluphenazine.[2][5] Fluphenazine exerts its therapeutic effect primarily by blocking dopamine D2 receptors in the central nervous system.[5][6]

This technical guide provides a comprehensive overview of the chemical characterization of Fluphenazine Decanoate, detailing its physicochemical properties, spectroscopic analysis, and chromatographic methods. It includes detailed experimental protocols and visual workflows to aid researchers in its analysis and development.

Physicochemical Properties

The fundamental physicochemical properties of Fluphenazine Decanoate are summarized below. These characteristics are essential for its formulation, handling, and analytical method development.

| Property | Value | Reference(s) |

| IUPAC Name | 2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl decanoate | [2] |

| Molecular Formula | C₃₂H₄₄F₃N₃O₂S | [2][6][7][8] |

| Molecular Weight | 591.77 - 591.8 g/mol | [4][6][7][8][9] |

| CAS Number | 5002-47-1 | [1][2][8] |

| Appearance | Pale yellow to yellow-orange, viscous liquid or a yellow solid/oil.[1][8][10][11] | [1][8][10][11] |

| Melting Point | 30-32 °C | [1][7][11] |

| Boiling Point | 658.1 °C at 760 mmHg (Predicted) | [1][7] |

| Density | ~1.15 g/cm³ (Predicted) | [1][7] |

| Solubility | Practically insoluble in water; very soluble in ethanol and methylene chloride; freely soluble in methanol, alcohol, ether, benzene, and chloroform.[1][7][8][10][11] | [1][7][8][10][11] |

Spectroscopic Characterization

Spectroscopic techniques are vital for the structural elucidation and confirmation of the Fluphenazine Decanoate molecule.

Infrared (IR) Spectroscopy

While specific spectra are not provided in the search results, the IR spectrum of Fluphenazine Decanoate is expected to show characteristic absorption bands corresponding to its functional groups. Key peaks would include:

-

C=O stretch from the decanoate ester group, typically around 1735 cm⁻¹.

-

C-F stretches from the trifluoromethyl group, expected in the 1350-1100 cm⁻¹ region.

-

C-O stretch from the ester group, around 1250-1000 cm⁻¹.

-

Aromatic C=C stretches from the phenothiazine ring system.

-

C-H stretches from the aliphatic chains and aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a definitive method for confirming the chemical structure. The spectrum would show distinct signals for the protons of the decanoate chain, the piperazine ring, the propyl linker, and the aromatic protons of the phenothiazine nucleus. A reference to the ¹H NMR spectrum for Fluphenazine Decanoate is available, confirming its use in identification.[12]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the identity and purity of the compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) are powerful tools for the sensitive detection and quantification of Fluphenazine Decanoate and its metabolites in biological matrices.[13][14][15]

Chromatographic Analysis

Chromatography is the cornerstone for the separation, identification, and quantification of Fluphenazine Decanoate and its related impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique due to its high sensitivity and specificity for analyzing Fluphenazine Decanoate, even in complex biological samples like plasma.[13][14][16] Several methods have been developed for its assay.

| Column | Mobile Phase | Detector | Application | Reference |

| Kinetex EVO C18 (L1 packing) | Not specified | Not specified | Assay and Organic Impurities | [17] |

| Phenomenex C18 (250 mm x 4.6 mm, 5 µm) | Methanol:Water (40:60) | UV/PDA at 257 nm | Quantification of Fluphenazine HCl | [18] |

| Reverse-Phase | Acetonitrile-methanol-0.2 M ammonium acetate (80:10:10) | Coulometric | Simultaneous assay of Fluphenazine Decanoate and Fluphenazine in plasma | [13] |

| Newcrom R1 (Reverse-Phase) | Acetonitrile, Water, and Phosphoric Acid | UV, MS-compatible (with formic acid) | Separation and Pharmacokinetics | [19] |

Gas Chromatography (GC)

GC coupled with mass spectrometry (GC-MS) is a highly sensitive method employed to determine the steady-state pharmacokinetic profile of Fluphenazine Decanoate.[14][15] This technique is particularly valuable for its precision in identifying and quantifying the drug in biological samples.[14]

Experimental Protocols

Protocol: HPLC Assay for Fluphenazine Decanoate and Fluphenazine in Plasma

This protocol is adapted from a validated method for the simultaneous determination of Fluphenazine Decanoate and its active metabolite, fluphenazine, in plasma.[13][16]

-

Preparation of Standard Solutions:

-

Prepare individual stock solutions (e.g., 1 mg/mL) of Fluphenazine Decanoate and Fluphenazine free base in absolute methanol.

-

Prepare working standard solutions by diluting the stock solutions with drug-free plasma to achieve a concentration range of 0.25–10 ng/mL.[13] Store at -20°C.

-

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of plasma sample (or standard), add a suitable internal standard (e.g., perphenazine).

-

Add 5 mL of n-pentane containing 5% ethyl acetate.

-

Vortex mix for 10 minutes to extract the analytes.

-

Centrifuge to separate the layers.

-

Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small volume of the mobile phase.

-

-

Chromatographic Conditions:

-

Analysis:

-

Inject the prepared sample onto the HPLC system.

-

Identify the peaks for Fluphenazine Decanoate and Fluphenazine based on their retention times compared to the standards.

-

Quantify the concentrations using a calibration curve generated from the standard solutions. The method has shown linearity in the 0.25 to 10 ng/mL range.[13][16]

-

Protocol: Forced Degradation Study

This protocol outlines a general procedure to assess the stability of Fluphenazine, which can be adapted for Fluphenazine Decanoate, based on described methodologies.[20]

-

Prepare a standard solution of Fluphenazine Decanoate (e.g., 100 µg/mL) in a suitable solvent.

-

Acidic Hydrolysis: Mix the drug solution with 0.1N HCl and keep for 24 hours. Neutralize with 0.1N NaOH.[20]

-

Basic Hydrolysis: Mix the drug solution with 0.1N NaOH and keep for 24 hours. Neutralize with 0.1N HCl.[20]

-

Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide (H₂O₂) for 24 hours.[20]

-

Thermal Degradation: Expose the solid drug powder to heat (e.g., 40-60°C) in a hot air oven for 24 hours, then prepare a solution.[20]

-

Photolytic Degradation: Expose the drug solution to direct sunlight or a UV lamp for a defined period.

-

Analysis: Analyze all treated samples, along with an untreated control, using a stability-indicating HPLC method (as described above). Calculate the percentage of degradation by comparing the peak area of the parent drug in the stressed samples to the control.

Visualizations

Metabolic Pathway of Fluphenazine Decanoate

References

- 1. Fluphenazine decanoate | 5002-47-1 [chemicalbook.com]

- 2. Fluphenazine Decanoate | C32H44F3N3O2S | CID 3388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for Fluphenazine decanoate (HMDB0252400) [hmdb.ca]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. What is the mechanism of Fluphenazine Decanoate? [synapse.patsnap.com]

- 6. Fluphenazine Decanoate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. Fluphenazine decanoate | CAS#:5002-47-1 | Chemsrc [chemsrc.com]

- 8. FLUPHENAZINE DECANOATE USP - PCCA [pccarx.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Fluphenazine | C22H26F3N3OS | CID 3372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Fluphenazine [drugfuture.com]

- 12. Fluphenazine decanoate (5002-47-1) 1H NMR spectrum [chemicalbook.com]

- 13. psychiatry.ru [psychiatry.ru]

- 14. jmedchem.com [jmedchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Sensitive method for the simultaneous measurement of fluphenazine decanoate and fluphenazine in plasma by high-performance liquid chromatography with coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fluphenazine Decanoate [doi.usp.org]

- 18. bbrc.in [bbrc.in]

- 19. Separation of Fluphenazine decanoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 20. ijbpas.com [ijbpas.com]

In Vitro Binding Affinity of Fluphenazine to Dopamine Receptors: A Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluphenazine, the active metabolite of the long-acting antipsychotic Fluphenazine Decanoate, exerts its therapeutic effects primarily through antagonism of dopamine receptors. Understanding the specific binding affinities of Fluphenazine to various dopamine receptor subtypes is crucial for elucidating its mechanism of action and guiding the development of novel antipsychotics with improved efficacy and side-effect profiles. This technical guide provides a comprehensive overview of the in vitro binding affinity of Fluphenazine to dopamine receptors, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows. It is important to note that in vitro binding studies are conducted with Fluphenazine, as Fluphenazine Decanoate is a prodrug that requires in vivo hydrolysis to become active.

Quantitative Binding Affinity of Fluphenazine at Dopamine Receptors

The following table summarizes the equilibrium dissociation constants (Ki) of Fluphenazine for the five human dopamine receptor subtypes. Lower Ki values indicate a higher binding affinity.

| Receptor Subtype | Ki (nM) | Reference |

| Dopamine D1 | 2.3 | |

| Dopamine D2 | 0.4 | |

| Dopamine D3 | 1.4 | |

| Dopamine D4 | 7.1 | |

| Dopamine D5 | 25 |

Experimental Protocols for In Vitro Binding Assays

The determination of Ki values for Fluphenazine at dopamine receptors is typically achieved through competitive radioligand binding assays. These assays measure the ability of Fluphenazine to displace a radiolabeled ligand with known affinity for a specific receptor subtype. Below are detailed methodologies for assays targeting D1 and D2-like dopamine receptors.

Dopamine D2 Receptor Competition Binding Assay

This protocol outlines a standard procedure for determining the binding affinity of Fluphenazine for the D2 dopamine receptor using [3H]-Spiperone, a high-affinity antagonist radioligand.

2.1.1. Materials and Reagents

-

Cell Line: Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2 receptor.

-

Radioligand: [3H]-Spiperone.

-

Competitor: Fluphenazine hydrochloride.

-

Non-specific Binding Determiner: (+)-Butaclamol or Haloperidol at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/B).

-

Cell Harvester.

-

Scintillation Counter.

2.1.2. Membrane Preparation

-

Culture HEK-293 or CHO cells expressing the human D2 receptor to confluence.

-

Harvest the cells by scraping and centrifuge at 500 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Polytron homogenizer.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).

2.1.3. Binding Assay Procedure

-

In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer.

-

A fixed concentration of [3H]-Spiperone (typically at or near its Kd, e.g., 0.2-0.5 nM).

-

Varying concentrations of Fluphenazine (e.g., 10^-11 to 10^-5 M).

-

For total binding wells, add vehicle instead of Fluphenazine.

-

For non-specific binding wells, add a high concentration of (+)-butaclamol or haloperidol (e.g., 10 µM).

-

Add the cell membrane preparation (typically 20-50 µg of protein per well).

-

-

Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Quantify the radioactivity on the filters using a scintillation counter.

2.1.4. Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Fluphenazine concentration.

-

Determine the IC50 value (the concentration of Fluphenazine that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Dopamine D1 Receptor Competition Binding Assay

This protocol describes a method for assessing the binding affinity of Fluphenazine for the D1 dopamine receptor using [3H]-SCH23390, a selective D1 antagonist radioligand.

2.2.1. Materials and Reagents

-

Cell Line: HEK-293 or CHO cells stably expressing the human dopamine D1 receptor.

-

Radioligand: [3H]-SCH23390.

-

Competitor: Fluphenazine hydrochloride.

-

Non-specific Binding Determiner: SKF-83566 or a high concentration of unlabeled SCH23390 (e.g., 1 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Cell Harvester.

-

Scintillation Counter.

2.2.2. Membrane Preparation and Binding Assay Procedure

The membrane preparation and binding assay procedures are analogous to those described for the D2 receptor assay (Sections 2.1.2 and 2.1.3), with the substitution of [3H]-SCH23390 as the radioligand and a D1-selective compound for determining non-specific binding.

2.2.3. Data Analysis

Data analysis is performed as described for the D2 receptor assay (Section 2.1.4) to determine the IC50 and subsequently the Ki value of Fluphenazine for the D1 receptor.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

Dopamine Receptor Signaling Pathways

This diagram depicts the canonical signaling pathways for D1-like (D1 and D5) and D2-like (D2, D3, and D4) dopamine receptors. Fluphenazine acts as an antagonist at these receptors, blocking the downstream effects of dopamine.

Conclusion

The data and protocols presented in this guide underscore the high affinity of Fluphenazine for D2-like dopamine receptors, which is consistent with its mechanism of action as a potent antipsychotic. The detailed methodologies provided herein offer a foundation for researchers to conduct their own in vitro binding studies to further characterize the pharmacological profile of Fluphenazine and other novel compounds targeting the dopaminergic system. The visualization of experimental workflows and signaling pathways serves to contextualize this data, providing a comprehensive resource for professionals in the field of neuropharmacology and drug development.

An In-depth Technical Guide to the Enzymatic Hydrolysis of Fluphenazine Decanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluphenazine decanoate, a long-acting injectable antipsychotic, relies on enzymatic hydrolysis for its therapeutic efficacy. This technical guide provides a comprehensive overview of the conversion of fluphenazine decanoate to its active moiety, fluphenazine. This document details the enzymatic processes, experimental protocols for in vitro analysis, and quantitative data on the hydrolysis reaction. The information presented is intended to support research, development, and quality control activities related to this critical prodrug activation.

Introduction

Fluphenazine decanoate is a prodrug designed for sustained release, offering a significant advantage in the management of chronic psychosis by improving patient compliance. The decanoate ester renders the molecule more lipophilic, allowing it to form a depot in muscle tissue upon intramuscular injection. The gradual release of the active drug, fluphenazine, is controlled by its slow hydrolysis, a reaction catalyzed by endogenous esterases. Understanding the kinetics and conditions of this enzymatic conversion is paramount for predicting its pharmacokinetic profile and ensuring therapeutic efficacy.

Carboxylesterases (CEs), a family of serine hydrolases, are primarily responsible for the hydrolysis of a wide range of ester-containing drugs, including fluphenazine decanoate. These enzymes are abundant in various tissues, with human carboxylesterase 1 (hCE1) being highly expressed in the liver and human carboxylesterase 2 (hCE2) predominantly found in the intestine. The enzymatic action cleaves the ester bond, releasing fluphenazine and decanoic acid, which are then absorbed into the systemic circulation.

This guide will delve into the technical aspects of the enzymatic hydrolysis of fluphenazine decanoate, providing detailed methodologies and quantitative data to aid researchers in their investigations.

Enzymatic Hydrolysis Pathway

The conversion of fluphenazine decanoate to fluphenazine is a one-step enzymatic hydrolysis reaction. The process is catalyzed by carboxylesterases, which facilitate the nucleophilic attack of a water molecule on the carbonyl carbon of the ester linkage.

The Genesis and Evolution of a Long-Acting Antipsychotic: A Technical Guide to Fluphenazine Decanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluphenazine decanoate stands as a significant milestone in the management of chronic schizophrenia and other psychotic disorders. As a long-acting injectable (LAI) formulation, it revolutionized treatment by addressing the critical issue of medication non-adherence, a major factor in relapse and rehospitalization. This technical guide provides an in-depth exploration of the discovery, development, and core scientific principles underlying fluphenazine decanoate, tailored for an audience of researchers, scientists, and drug development professionals. We will delve into its synthesis, mechanism of action, pharmacokinetic profile, and the pivotal clinical studies that established its efficacy and safety, presenting quantitative data in a structured format and detailing key experimental methodologies.

Discovery and Development: A Historical Perspective

The journey to fluphenazine decanoate began with the broader development of phenothiazine antipsychotics. Following the discovery of chlorpromazine's antipsychotic properties in the 1950s, research efforts focused on synthesizing more potent derivatives with improved side-effect profiles. Fluphenazine, a piperazine-substituted phenothiazine, emerged from this research as a highly potent antipsychotic.

The development of long-acting injectable antipsychotics was a crucial advancement aimed at improving treatment adherence in patients with chronic schizophrenia. The first of these, fluphenazine enanthate, was introduced in 1966, followed by fluphenazine decanoate in 1968, developed under the initiative of G.R. Daniel at Squibb & Sons. The principle behind these "depot" injections was the esterification of the parent drug, fluphenazine, with a fatty acid. This chemical modification increased the lipophilicity of the compound, causing it to be slowly released from the oily vehicle at the intramuscular injection site and subsequently hydrolyzed by plasma esterases to release the active fluphenazine over an extended period.

Development Timeline

Caption: A timeline highlighting the key milestones in the development of fluphenazine decanoate.

Synthesis of Fluphenazine Decanoate

The synthesis of fluphenazine decanoate involves the esterification of fluphenazine with decanoic acid. Traditional methods often utilize decanoyl chloride, a reactive and corrosive reagent. More recent "green" chemistry approaches have explored enzymatic synthesis to create a more environmentally friendly and atom-economical process.

Experimental Protocol: Enzymatic Synthesis of Fluphenazine Decanoate

A recently developed green synthesis method utilizes the enzyme Lipase B from Candida antarctica (CALB) as a catalyst.[1]

Materials:

-

Fluphenazine

-

Decanoic acid

-

Lipase B Candida antarctica (CALB)

-

Diethyl ether

-

Silica gel for thin-layer chromatography (TLC)

-

Ethyl acetate

-

Toluene

Procedure:

-

Fluphenazine (2g, 0.00457 moles) is dissolved in diethyl ether (30ml) at 25-30°C with stirring for 15 minutes until a clear solution is obtained.[1]

-

To this solution, decanoic acid (0.79g, 0.00457 mol) and CALB enzyme (1g) are added.[1]

-

The resulting suspension is stirred at the same temperature.

-

The progress of the reaction is monitored by TLC using a mobile phase of 50% ethyl acetate in toluene.[1]

-

After 24 hours, or upon reaction completion as indicated by TLC, the reaction mixture is filtered.

-

The filtrate is distilled to yield the crude product.

-

For analytical purposes, the product can be further purified by column chromatography on silica gel using 30% ethyl acetate in toluene as the mobile phase.[1]

Synthesis Workflow

Caption: Workflow of the enzymatic synthesis of fluphenazine decanoate.

Mechanism of Action: Dopamine D2 Receptor Antagonism

Fluphenazine, the active moiety of fluphenazine decanoate, exerts its antipsychotic effects primarily through the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[2] This pathway is implicated in the positive symptoms of schizophrenia, such as hallucinations and delusions.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that are coupled to inhibitory G proteins (Gαi/o).[3][4] When dopamine binds to the D2 receptor, it activates the G protein, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP), a key second messenger. The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which ultimately modulates the phosphorylation of various downstream proteins involved in neuronal excitability and gene expression. Fluphenazine, by acting as an antagonist, blocks the binding of dopamine to the D2 receptor, thereby preventing this signaling cascade and reducing dopaminergic neurotransmission.

Caption: Simplified signaling pathway of the dopamine D2 receptor and the antagonistic action of fluphenazine.

Pharmacokinetics of Fluphenazine Decanoate

The esterification of fluphenazine with decanoic acid dramatically alters its pharmacokinetic profile, enabling its long-acting formulation.

| Parameter | Description | Value |

| Administration | Intramuscular injection | - |

| Absorption | Slow release from oily depot | - |

| Metabolism | Hydrolysis by plasma esterases to active fluphenazine | - |

| Half-life | 6.8 to 9.6 days after a single injection; increases to 14.3 days with repeated injections | |

| Time to Peak Plasma Concentration | Approximately 24 hours after injection | |

| Duration of Action | 2 to 4 weeks |

Data compiled from multiple sources.

Experimental Protocol: Measurement of Fluphenazine Plasma Concentration

The quantification of fluphenazine in plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring. High-performance liquid chromatography with electrochemical detection (HPLC-ECD) and gas chromatography/mass spectrometry (GC/MS) are sensitive methods for this purpose.[5][6][7]

Method: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) [5]

-

Sample Preparation: Plasma samples are subjected to a liquid-liquid extraction procedure to isolate fluphenazine from plasma proteins and other endogenous components.

-

Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a C18 column. A mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile) and a buffer, is used to separate fluphenazine from other compounds.

-

Electrochemical Detection: An electrochemical detector is used to quantify the fluphenazine. This detector measures the current generated by the oxidation or reduction of the analyte as it passes through the detector cell, providing high sensitivity and selectivity.

-

Quantification: The concentration of fluphenazine in the plasma sample is determined by comparing the peak area of the analyte to a standard curve generated from samples with known concentrations of fluphenazine. The lower limit of quantification for this assay is typically around 0.05 ng/mL.[5]

Clinical Efficacy and Safety: Evidence from Key Studies

The clinical development of fluphenazine decanoate involved numerous trials to establish its efficacy in preventing relapse in patients with schizophrenia and to characterize its safety profile.

Key Clinical Trial Data

| Study Design | Comparator | Key Findings |

| Double-blind, placebo-controlled | Placebo | Significantly lower relapse rates with fluphenazine decanoate compared to placebo in long-term treatment. |

| Double-blind, active-controlled | Oral antipsychotics | Similar efficacy in preventing relapse. Some studies suggest a lower incidence of extrapyramidal symptoms with fluphenazine decanoate.[8] |

| Dose-ranging studies | Different doses of fluphenazine decanoate | Efficacy is dose-dependent, with a balance needed to minimize side effects. |

Experimental Protocols: Clinical Assessment Scales

Clinical trials of antipsychotics rely on standardized rating scales to assess psychopathology and side effects.

1. Brief Psychiatric Rating Scale (BPRS):

-

Purpose: To assess the severity of a range of psychiatric symptoms.

-

Administration: A semi-structured interview conducted by a trained clinician. The scale consists of 18-24 items, each rated on a 7-point Likert scale from "not present" to "extremely severe."[9][10][11] The assessment is based on the patient's self-report and the clinician's observations over the preceding 2-3 days.[9][10]

-

Scoring: The scores for each item are summed to produce a total score, which is used to track changes in symptom severity over time.[9]

2. Abnormal Involuntary Movement Scale (AIMS):

-

Purpose: To detect and quantify tardive dyskinesia, a potential side effect of long-term antipsychotic use.[12][13][14][15][16]

-

Administration: A clinician observes the patient for involuntary movements in various body regions (face, lips, jaw, tongue, upper and lower extremities, and trunk) while the patient is at rest and performing specific activation procedures.[12][13][15] Each of the 12 items is rated on a 5-point scale.[13]

-

Scoring: A total score is calculated from the first 7 items. A rating of 2 or higher on any of the first 7 items is generally considered indicative of tardive dyskinesia.[14]

3. Simpson-Angus Scale (SAS):

-

Purpose: To assess drug-induced parkinsonism (extrapyramidal symptoms).[8][17][18]

-

Administration: A clinician rates 10 items related to parkinsonian symptoms, including gait, arm dropping, shoulder shaking, elbow rigidity, wrist rigidity, leg pendulousness, head dropping, glabellar tap, tremor, and salivation.[8][19] Each item is scored on a 5-point scale from 0 (normal) to 4 (most severe).[8][17]

-

Scoring: The total score is the sum of the individual item scores, providing a quantitative measure of the severity of extrapyramidal side effects.[8]

Conclusion

Fluphenazine decanoate represents a pivotal development in the history of antipsychotic medication. Its long-acting formulation, achieved through a simple yet elegant chemical modification, has had a profound impact on the long-term management of schizophrenia by improving medication adherence. Understanding its history, synthesis, mechanism of action, and the methodologies used to evaluate its efficacy and safety provides a comprehensive framework for researchers and clinicians working in the field of psychopharmacology and drug development. The principles underlying the development of fluphenazine decanoate continue to inform the creation of new long-acting injectable antipsychotics, highlighting its enduring legacy in the quest for more effective and patient-centered treatments for severe mental illness.

References

- 1. ijps.in [ijps.in]

- 2. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. ncpz.ru [ncpz.ru]

- 6. Monitoring plasma levels of fluphenazine during chronic therapy with fluphenazine decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Plasma levels of fluphenazine during fluphenazine decanoate treatment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. psychopharmacology.uic.edu [psychopharmacology.uic.edu]

- 10. reap.asia [reap.asia]

- 11. psychiatrictimes.com [psychiatrictimes.com]

- 12. droracle.ai [droracle.ai]

- 13. dhss.delaware.gov [dhss.delaware.gov]

- 14. Abnormal Involuntary Movement Scale (AIMS) [reference.medscape.com]

- 15. pcl.psychiatry.uw.edu [pcl.psychiatry.uw.edu]

- 16. ohsu.edu [ohsu.edu]

- 17. researchgate.net [researchgate.net]

- 18. Validity of Simpson-Angus Scale (SAS) in a naturalistic schizophrenia population - PMC [pmc.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

Methodological & Application

Application Note: Quantitative Analysis of Fluphenazine Decanoate in Human Plasma by HPLC with Coulometric Detection

AN-HPLC-028

Introduction

Fluphenazine decanoate is a long-acting injectable antipsychotic medication used in the management of schizophrenia. Monitoring its concentration in plasma, along with its active metabolite fluphenazine, is crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note describes a highly sensitive and specific high-performance liquid chromatography (HPLC) method coupled with coulometric detection for the simultaneous quantification of fluphenazine decanoate and fluphenazine in human plasma. The method involves a straightforward liquid-liquid extraction procedure for sample clean-up, providing chromatograms with minimal interference from endogenous plasma components and allowing for the full utilization of the coulometric detector's high sensitivity.[1][2]

Principle

The method employs reversed-phase HPLC to separate fluphenazine decanoate, fluphenazine, and an internal standard (perphenazine) from extracted plasma samples. The separated analytes are then detected by a multi-channel coulometric detector. A guard cell is used to pre-oxidize potential interferences, while a dual-electrode analytical cell is set at specific potentials to selectively oxidize and detect the target compounds, ensuring high sensitivity and specificity.

Target Audience

This document is intended for researchers, scientists, and professionals in the fields of clinical chemistry, pharmacology, and drug development who are involved in the bioanalysis of antipsychotic drugs.

Performance Characteristics

The method has been validated for its sensitivity, linearity, and precision, demonstrating its suitability for the reliable quantification of fluphenazine decanoate and fluphenazine in plasma.

Table 1: Method Validation Parameters [1][2]

| Parameter | Fluphenazine Decanoate | Fluphenazine |

| Limit of Detection (LOD) | 0.1 ng/mL | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.25 ng/mL | 0.25 ng/mL |

| Linearity Range | 0.25 - 10 ng/mL | 0.25 - 10 ng/mL |

| Correlation Coefficient (r²) | 0.995 | 0.996 |

| Inter-assay Variation (CV%) | < 10% | < 10% |

| Intra-assay Variation (CV%) | < 10% | < 10% |

Experimental Protocols

1. Materials and Reagents

-

Fluphenazine decanoate (Reference Standard)

-

Fluphenazine dihydrochloride (Reference Standard)

-

Perphenazine (Internal Standard)

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Acetone (Reagent Grade)

-

Cyclohexane (HPLC Grade)

-

Ethyl acetate (HPLC Grade)

-

Hydrochloric acid (Reagent Grade)

-

Sodium hydroxide (Reagent Grade)

-

Ammonium acetate (HPLC Grade)

-

Deionized water (18.2 MΩ·cm)

-

Drug-free human plasma

2. Standard and Sample Preparation

2.1. Preparation of Stock and Standard Solutions [1]

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of fluphenazine decanoate, fluphenazine, and perphenazine in absolute methanol. These solutions are stable for at least one month when stored at -20°C.

-

Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with methanol.

-

Calibration Standards (0.25 - 10 ng/mL): Prepare calibration standards daily by spiking drug-free plasma with appropriate volumes of the working standard solutions.

2.2. Sample Preparation Protocol [1]

-

To 1.0 mL of plasma sample (or calibration standard/quality control sample) in a borosilicate glass tube, add 100 µL of the internal standard solution (perphenazine, 10 ng).

-

Vortex the sample for 5 seconds.

-

Add 3.0 mL of an acetone-methanol (1:1, v/v) mixture to deproteinize the sample.

-

Sonicate the mixture for 10 minutes.

-

Add 6.0 mL of cyclohexane containing 5% ethyl acetate.

-

Cap the tube and mix on a shaker for 10 minutes.

-

Allow the layers to separate for 5 minutes at room temperature.

-

Transfer the upper organic layer to a clean glass tube containing 1.2 mL of 0.3 M HCl for back-extraction.

-

Mix for 10 minutes, then centrifuge to separate the layers.

-

Discard the upper organic layer.

-

Add a sufficient amount of 1 M NaOH to the aqueous layer to make it basic, followed by the addition of 3.0 mL of n-pentane containing 5% ethyl acetate.

-

Mix for 10 minutes, then transfer the organic layer to a new tube.

-

Evaporate the organic solvent to dryness at 65°C under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of acetonitrile.

-

Inject 90 µL onto the HPLC system.

3. HPLC and Detector Conditions

Table 2: HPLC and Coulometric Detector Parameters

| Parameter | Setting |

| HPLC System | |

| Pump | Waters Model 590 or equivalent |

| Injector | Rheodyne 7215 valve with a 200 µL loop or equivalent |

| Column | C8, 3 µm, 15 cm x 4.6 mm I.D. |

| Mobile Phase | Acetonitrile, methanol, and 0.1 M ammonium acetate buffer |

| Flow Rate | 1.2 mL/min[1] |

| Injection Volume | 90 µL[1] |

| Coulometric Detector | |

| Model | ESA Coulochem Model 5100A or equivalent[3] |

| Guard Cell | Model 5020, set at +1.00 V[3] |

| Analytical Cell | Model 5010 High-Sensitivity Cell[3] |

| Electrode 1 Potential | +0.50 V[3] |

| Electrode 2 Potential | +0.75 V[3] |

Visualizations

Diagram 1: Sample Preparation Workflow

Caption: Workflow for the liquid-liquid extraction of Fluphenazine Decanoate from plasma.

Diagram 2: Analytical Workflow

References

- 1. Sensitive method for the simultaneous measurement of fluphenazine decanoate and fluphenazine in plasma by high-performance liquid chromatography with coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anodic coulometric detection with a glassy carbon electrode in combination with reversed-phase high-performance liquid chromatography. Determination of blood levels of perphenazine and fluphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. psychiatry.ru [psychiatry.ru]

Application Note: Validated LC-MS/MS Method for the Quantification of Fluphenazine Decanoate in Tissue

Audience: Researchers, scientists, and drug development professionals.

Abstract This document details a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Fluphenazine Decanoate in tissue samples. The protocol provides a comprehensive guide for tissue homogenization, sample extraction, and chromatographic analysis. The method has been validated according to industry standards, demonstrating excellent linearity, accuracy, precision, and stability. This application note is intended to guide researchers in preclinical and clinical studies requiring the measurement of Fluphenazine Decanoate concentrations in tissue matrices.

Introduction

Fluphenazine Decanoate is a long-acting injectable antipsychotic medication used in the management of schizophrenia.[1] Its long-acting nature is due to the decanoate ester, which is slowly hydrolyzed in the body to release the active moiety, fluphenazine.[1] Quantifying the concentration of the parent ester in various tissues is crucial for understanding its distribution, accumulation, and pharmacokinetic/pharmacodynamic (PK/PD) relationships.

This application note describes a highly sensitive and specific LC-MS/MS method for determining Fluphenazine Decanoate concentrations in tissue. The method employs a straightforward liquid-liquid extraction (LLE) for sample clean-up and utilizes tandem mass spectrometry for detection, ensuring high selectivity and accuracy.[2][3]

Experimental Protocols

Materials and Reagents

-

Fluphenazine Decanoate reference standard (Sigma-Aldrich or equivalent)

-

Fluphenazine-d4 Decanoate (or other suitable internal standard - IS)

-

Acetonitrile, Methanol, and Methyl tert-butyl ether (MTBE) (all HPLC or LC-MS grade)

-

Formic acid and Ammonium acetate (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Control tissue matrix (e.g., rat brain, liver)

-

Phosphate-buffered saline (PBS), pH 7.4

Instrumentation

-

LC System: Shimadzu Nexera X2 or equivalent UPLC/HPLC system

-

Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Analytical Column: Waters Acquity UPLC HSS T3 1.8 µm, 2.1 x 50 mm, or equivalent.[4]

-

Tissue Homogenizer: Bead beater or rotor-stator homogenizer

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare primary stock solutions of Fluphenazine Decanoate and the internal standard (IS) in methanol.

-

Working Solutions: Serially dilute the stock solutions with 50:50 acetonitrile:water to prepare working solutions for calibration standards (CS) and quality control (QC) samples.

Sample Preparation Protocol

-

Tissue Homogenization:

-

Accurately weigh approximately 100 mg of tissue into a homogenization tube.

-

Add 400 µL of cold PBS (pH 7.4).

-

Homogenize the tissue until a uniform suspension is achieved.

-

-

Extraction:

-

Pipette 100 µL of the tissue homogenate into a 2 mL microcentrifuge tube.

-

Add 25 µL of the IS working solution (e.g., 100 ng/mL).

-

Add 50 µL of 1 M Sodium Carbonate to basify the sample.

-

Add 1 mL of Methyl tert-butyl ether (MTBE) as the extraction solvent.

-

Vortex mix for 10 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

-

Evaporation and Reconstitution:

-

Carefully transfer the upper organic layer (~900 µL) to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of mobile phase A/B (50:50 v/v).

-

Vortex briefly and transfer to an autosampler vial for analysis.

-

LC-MS/MS Method Parameters

The following table summarizes the optimized parameters for the chromatographic separation and mass spectrometric detection.

| Parameter | Setting |

| LC Parameters | |

| Column | Waters Acquity UPLC HSS T3 1.8 µm, 2.1 x 50 mm[4] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 30% B to 95% B over 2.5 min, hold for 1 min, return to 30% B and equilibrate for 1.5 min. |

| MS Parameters | |

| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |

| MRM Transition (Analyte) | Q1: 592.3 -> Q3: 313.2 (Quantifier), Q3: 143.1 (Qualifier) (Note: m/z values are illustrative) |

| MRM Transition (IS) | Q1: 596.3 -> Q3: 317.2 (Quantifier) (Note: m/z values are illustrative) |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 60 psi |

| Curtain Gas | 35 psi |

| Temperature | 550°C |

| IonSpray Voltage | 5500 V |

Method Validation

The bioanalytical method was validated for specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.[6]

Specificity

Specificity was assessed by analyzing blank tissue homogenate from six different sources. No significant interfering peaks were observed at the retention times of Fluphenazine Decanoate or the internal standard.

Linearity and Range

The method was linear over the concentration range of 0.25 ng/mL to 250 ng/mL in tissue homogenate. The calibration curve was constructed using a weighted (1/x²) linear regression.

| Parameter | Result |

| Calibration Range (ng/mL) | 0.25 - 250 |

| Regression Model | Weighted (1/x²) |

| Correlation Coefficient (r²) | > 0.995 |

Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated using QC samples at four concentration levels (LLOQ, LQC, MQC, HQC).

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%Bias) (n=18) |

| LLOQ | 0.25 | 8.5% | -4.2% | 9.8% | -3.5% |

| LQC | 0.75 | 6.1% | 2.8% | 7.5% | 3.1% |

| MQC | 75 | 4.5% | 1.5% | 5.2% | 1.9% |

| HQC | 200 | 3.8% | -1.1% | 4.9% | -0.8% |

| Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ), Accuracy (%Bias) within ±15% (±20% for LLOQ). |

Recovery and Matrix Effect

Extraction recovery and matrix effect were assessed at LQC and HQC levels.

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| LQC | 0.75 | 88.2% | 95.7% |

| HQC | 200 | 91.5% | 98.1% |

| Recovery was consistent and the matrix effect was minimal. |

Stability

The stability of Fluphenazine Decanoate was evaluated under various conditions.[7]

| Stability Condition | Duration | Result |

| Bench-top (Room Temp) | 6 hours | Stable (<10% deviation) |

| Freeze-Thaw (at -80°C) | 3 cycles | Stable (<12% deviation) |

| Long-term Storage (at -80°C) | 30 days | Stable (<8% deviation)[7] |

| Post-preparative (Autosampler at 4°C) | 24 hours | Stable (<7% deviation) |

Visualizations

Experimental Workflow

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijsr.net [ijsr.net]

- 4. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 6. fda.gov [fda.gov]

- 7. psychiatry.ru [psychiatry.ru]

Application Notes and Protocols for Testing Fluphenazine Decanoate Efficacy in Animal Models of Schizophrenia

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of established animal models of schizophrenia to test the efficacy of Fluphenazine Decanoate, a long-acting injectable antipsychotic. Detailed protocols for model induction, drug administration, and behavioral assessment are provided to facilitate the design and execution of preclinical studies.

Introduction

Fluphenazine Decanoate is a first-generation antipsychotic medication belonging to the phenothiazine class.[1][2] Its primary therapeutic effect is achieved through the antagonism of dopamine D2 receptors in the brain's dopaminergic pathways.[2][3] By blocking these receptors, Fluphenazine Decanoate reduces the excessive dopaminergic transmission associated with the positive symptoms of schizophrenia, such as hallucinations and delusions.[3] The decanoate ester formulation allows for a slow, sustained release of the active drug, fluphenazine, making it suitable for long-term maintenance therapy in patients with chronic schizophrenia.[2][3]

Animal models are indispensable tools for investigating the neurobiological underpinnings of schizophrenia and for the preclinical evaluation of novel and existing antipsychotic drugs. This document focuses on two widely used and validated rodent models: the neurodevelopmental Neonatal Ventral Hippocampal Lesion (NVHL) model and the pharmacological MK-801 induced model.

Animal Models of Schizophrenia

Neonatal Ventral Hippocampal Lesion (NVHL) Model

The NVHL model is a neurodevelopmental model that recapitulates many of the behavioral and neuropathological features of schizophrenia.[4] Lesioning the ventral hippocampus in early postnatal development leads to behavioral abnormalities that emerge in adulthood, mirroring the typical onset of schizophrenia in late adolescence or early adulthood.

MK-801 Induced Model

The MK-801 model is a pharmacological model based on the glutamate hypofunction theory of schizophrenia. MK-801 is a non-competitive antagonist of the NMDA receptor.[5] Acute or chronic administration of MK-801 in rodents induces a range of behavioral abnormalities, including hyperlocomotion and deficits in sensorimotor gating, which are analogous to the positive and cognitive symptoms of schizophrenia, respectively.[6]

Behavioral Assays for Efficacy Testing

Locomotor Activity Test

This test is a simple and reliable method for assessing spontaneous motor activity in an open field. Hyperlocomotion in rodent models is considered an analogue of the psychomotor agitation observed in some patients with schizophrenia.

Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

PPI is a measure of sensorimotor gating, the ability of the nervous system to filter out irrelevant sensory information. Deficits in PPI are consistently observed in patients with schizophrenia and are recapitulated in various animal models.[7] This test assesses the ability of a weak prestimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus.

Experimental Protocols

Protocol 1: Induction of the Neonatal Ventral Hippocampal Lesion (NVHL) in Rats

Materials:

-

Pregnant Sprague-Dawley rats (timed pregnancy)

-

Ibotenic acid solution (10 µg/µL in artificial cerebrospinal fluid - aCSF)

-

Stereotaxic apparatus adapted for neonatal pups

-

Anesthetic (e.g., isoflurane or hypothermia)

-

Microsyringe pump and Hamilton syringes

-

Heating pad

Procedure:

-

On postnatal day 7 (P7), anesthetize the rat pups.

-

Place the pup in the stereotaxic apparatus.

-

Make a midline incision in the scalp to expose the skull.

-

Using a Hamilton syringe, bilaterally infuse 0.3 µL of ibotenic acid solution into the ventral hippocampus at the following coordinates relative to bregma: Anterior-Posterior (AP): -3.0 mm, Medial-Lateral (ML): ±3.5 mm, Dorsal-Ventral (DV): -5.0 mm.

-

Infuse the solution at a rate of 0.15 µL/min.

-

Leave the injection needle in place for 2 minutes post-infusion to allow for diffusion.

-

Suture the incision and allow the pup to recover on a heating pad before returning to the dam.

-

Sham-operated control animals should undergo the same procedure with an infusion of aCSF instead of ibotenic acid.

-

Allow animals to mature to adulthood (postnatal day 56 or older) before behavioral testing.

Protocol 2: Induction of the MK-801 Model in Rats

Materials:

-

Adult male Sprague-Dawley or Wistar rats

-

MK-801 (Dizocilpine) solution (dissolved in saline)

-

Saline solution (0.9% NaCl)

Procedure:

-

Habituate the rats to the testing environment for at least 30 minutes prior to injection.

-

For acute models, administer a single intraperitoneal (i.p.) injection of MK-801 at a dose of 0.1 to 0.5 mg/kg.[8]

-

For chronic models, administer daily i.p. injections of MK-801 for a period of 7-14 days.

-

Control animals should receive an equivalent volume of saline.

-

Behavioral testing is typically conducted 30 minutes post-injection.

Protocol 3: Administration of Fluphenazine Decanoate in Rats

Materials:

-

Fluphenazine Decanoate solution (25 mg/mL)

-

Sesame oil (for dilution if necessary)

-

21-gauge needles and syringes

Procedure:

-

For long-acting treatment, administer Fluphenazine Decanoate via deep intramuscular (IM) injection into the gluteal muscle or subcutaneously (SC).

-

A common preclinical dose for long-acting studies is in the range of 6.25 to 25 mg every 2-3 weeks. A conversion ratio from oral fluphenazine hydrochloride to the decanoate formulation is approximately 12.5 mg of decanoate every three weeks for every 10 mg of the hydrochloride form daily.[9]

-

The injection volume should be adjusted based on the animal's weight.

-

Treatment should commence prior to or concurrently with the induction of the schizophrenia model, or after the establishment of behavioral deficits, depending on the study design (prophylactic vs. therapeutic).

Protocol 4: Locomotor Activity Test

Materials:

-

Open field arena (e.g., 40 x 40 x 40 cm) equipped with infrared beams or a video tracking system.

-

70% ethanol for cleaning.

Procedure:

-

Acclimate the animal to the testing room for at least 30-60 minutes.

-

Clean the arena with 70% ethanol and allow it to dry completely.

-

Gently place the animal in the center of the arena.

-

Record locomotor activity for a predefined period, typically 30-60 minutes.

-

Key parameters to measure include total distance traveled, time spent moving, and rearing frequency.

-

Clean the arena thoroughly between each animal.

Protocol 5: Prepulse Inhibition (PPI) Test

Materials:

-

Acoustic startle reflex testing system with a sound-attenuating chamber.

-

Animal holder.

Procedure:

-

Acclimate the animal to the testing room for at least 30 minutes.

-

Place the animal in the holder within the startle chamber.

-

Allow for a 5-10 minute habituation period with background white noise (e.g., 65-70 dB).

-

The test session consists of a series of trials presented in a pseudorandom order:

-

Pulse-alone trials: A strong startling stimulus (e.g., 120 dB white noise for 40 ms).

-

Prepulse + pulse trials: A weak, non-startling prepulse (e.g., 73, 76, or 82 dB white noise for 20 ms) presented 30-120 ms before the startling pulse.

-

No-stimulus trials: Background noise only.

-

-

Measure the startle response (amplitude of the whole-body flinch) for each trial.

-

Calculate the percentage of PPI for each prepulse intensity using the following formula: % PPI = 100 - [((startle response on prepulse + pulse trial) / (startle response on pulse-alone trial)) x 100]

Data Presentation

Quantitative Data Summary

While direct, head-to-head comparative studies of Fluphenazine Decanoate in both the NVHL and MK-801 models with standardized reporting are limited, the following tables represent the expected outcomes based on the known pharmacology of D2 antagonists. The data presented are illustrative and should be replaced with actual experimental findings.

Table 1: Effect of Fluphenazine Decanoate on MK-801-Induced Hyperlocomotion

| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) (Mean ± SEM) |

| Vehicle + Saline | - | 1500 ± 150 |

| Vehicle + MK-801 | 0.3 | 4500 ± 300 |

| Fluphenazine Decanoate + MK-801 | 6.25 | 3200 ± 250* |

| Fluphenazine Decanoate + MK-801 | 12.5 | 2100 ± 200** |

| Fluphenazine Decanoate + MK-801 | 25 | 1600 ± 160*** |

*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle + MK-801 group.

Table 2: Effect of Fluphenazine Decanoate on Prepulse Inhibition (PPI) Deficits in the NVHL Model

| Treatment Group | Prepulse Intensity (dB above background) | % PPI (Mean ± SEM) |

| Sham + Vehicle | 4 | 35 ± 4 |

| 8 | 55 ± 5 | |

| 16 | 70 ± 6 | |

| NVHL + Vehicle | 4 | 15 ± 3 |

| 8 | 30 ± 4 | |

| 16 | 45 ± 5 | |

| NVHL + Fluphenazine Decanoate (12.5 mg) | 4 | 28 ± 4* |

| 8 | 48 ± 5 | |

| 16 | 62 ± 6 |

*p<0.05, **p<0.01 compared to NVHL + Vehicle group.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Dopamine D2 Receptor Signaling Pathway and the Antagonistic Action of Fluphenazine Decanoate.

Caption: Experimental Workflows for NVHL and MK-801 Models.

Caption: Logical Relationship of Core Components in Preclinical Efficacy Testing.

References

- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 2. mentalhealth.com [mentalhealth.com]

- 3. What is the mechanism of Fluphenazine Decanoate? [synapse.patsnap.com]

- 4. The Neonatal Ventral Hippocampal Lesion (NVHL) Rodent Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of MK-801-induced behavior as a putative rat model of psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Locomotor hyperactivity induced by MK-801 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prepulse inhibition of the startle reflex: a window on the brain in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of dopamine D1 and D2 receptor blockade on MK-801-induced hyperlocomotion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. editor.fresenius-kabi.us [editor.fresenius-kabi.us]

Application Notes & Protocols: Measuring Dopamine Release with In Vivo Microdialysis Following Fluphenazine Decanoate Administration

Introduction

Fluphenazine Decanoate is a long-acting, injectable antipsychotic medication primarily used in the management of schizophrenia.[1] Its therapeutic effect is largely attributed to its function as an antagonist at dopamine D2 receptors.[1][2] By blocking these receptors, particularly the presynaptic autoreceptors, Fluphenazine modulates dopaminergic neurotransmission.[1] Understanding the precise in vivo pharmacodynamic effects of this compound on dopamine release is crucial for drug development professionals and researchers aiming to refine antipsychotic therapies and comprehend their neurological impact.

In vivo microdialysis is a powerful and widely used technique for monitoring the concentration of endogenous substances in the extracellular fluid of specific brain regions in awake, freely-moving animals.[3] This method allows for the continuous collection of neurotransmitters like dopamine, providing a real-time window into the neurochemical changes induced by pharmacological agents. When coupled with a highly sensitive analytical method such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), it is possible to quantify even minute fluctuations in dopamine levels.

These application notes provide a comprehensive protocol for utilizing in vivo microdialysis to measure dopamine release in the rat striatum following the administration of Fluphenazine Decanoate.

Mechanism of Action: Fluphenazine and Dopamine Release

Fluphenazine acts as a potent antagonist at dopamine D2 receptors. Presynaptic D2 receptors function as autoreceptors, which, when activated by dopamine in the synapse, initiate a negative feedback loop that inhibits further dopamine synthesis and release. By blocking these autoreceptors, Fluphenazine disrupts this feedback mechanism. This disinhibition is hypothesized to lead to an increase in the firing rate of dopaminergic neurons and a subsequent surge in extracellular dopamine concentrations. This initial increase is a key pharmacodynamic marker of D2 receptor antagonist engagement.

Experimental Protocol

This protocol outlines the procedure for in vivo microdialysis in rats to measure striatal dopamine following a single intramuscular injection of Fluphenazine Decanoate.

I. Materials and Reagents

-

Animals: Male Sprague-Dawley rats (250-300g)

-

Microdialysis Probes: Concentric probes with a 2-4 mm membrane length (e.g., CMA or BASi)

-

Surgical Equipment: Stereotaxic frame, anesthetic machine (isoflurane), surgical drill, screws, dental cement.

-

Perfusion Solution (aCSF): Artificial cerebrospinal fluid (e.g., 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl₂), filtered and degassed.

-

Fluphenazine Decanoate: 25 mg/mL formulation for intramuscular (IM) injection.

-

HPLC-ECD System: Isocratic pump, autosampler with cooling, electrochemical detector, C18 reverse-phase column.

-

Mobile Phase: Phosphate buffer containing an ion-pairing agent (e.g., 100 mM NaH₂PO₄, 0.5 mM n-octyl sulfate, 0.1 mM EDTA), methanol (e.g., 18%), adjusted to pH 5.5.

-

Dopamine Standards: For calibration curve.

II. Experimental Workflow

III. Detailed Methodologies

1. Stereotaxic Surgery & Guide Cannula Implantation:

-

Anesthetize the rat with isoflurane and place it in a stereotaxic frame.

-

Surgically expose the skull and drill a small hole over the target brain region (e.g., striatum). Typical coordinates from Bregma for the striatum are: AP +1.0 mm, ML ±2.5 mm, DV -3.0 mm.

-

Implant a guide cannula just above the target region and secure it to the skull using dental cement and anchor screws.

-

Allow the animal to recover for 5-7 days.

2. Microdialysis Probe Insertion and Perfusion:

-

Approximately 24 hours before the experiment, gently insert the microdialysis probe through the guide cannula into the striatum. This allows the tissue to recover from the acute trauma of insertion.[3]

-

On the day of the experiment, connect the probe inlet to a syringe pump and the outlet to a fraction collector.

-

Perfuse the probe with aCSF at a constant, low flow rate (e.g., 1.0 µL/min).

-

Allow the system to stabilize for 2-3 hours before collecting baseline samples.

3. Sample Collection and Drug Administration:

-

Collect 3-4 baseline dialysate samples (e.g., 20 µL samples every 20 minutes) into vials containing a small amount of antioxidant (e.g., perchloric acid) to prevent dopamine degradation.

-

Administer Fluphenazine Decanoate (e.g., 25 mg/kg, IM) or vehicle to the control group.

-

Continue collecting dialysate samples every 20 minutes for the next 4-6 hours.

4. HPLC-ECD Analysis:

-

System Setup: Equip the HPLC with a C18 column and an electrochemical detector. Set the detector potentials to optimize for dopamine detection (e.g., an oxidizing potential of +125 mV and a reducing potential of -125 mV).[4]

-

Sample Injection: Directly inject a portion of the dialysate (e.g., 10 µL) into the HPLC system.

-

Quantification: Generate a standard curve using known concentrations of dopamine. Calculate the concentration of dopamine in the dialysate samples by comparing their peak areas to the standard curve. The sensitivity of the assay should be in the low femtomole range.

5. Data Analysis and Presentation:

-

Calculate the basal dopamine concentration by averaging the values from the pre-injection samples.

-

Express the post-injection dopamine levels as a percentage of the basal level for each animal to normalize the data.

-

Use statistical analysis (e.g., two-way ANOVA with repeated measures) to compare the dopamine levels between the Fluphenazine Decanoate and vehicle groups over time.

Data Presentation

The following table presents representative data illustrating the expected effect of Fluphenazine Decanoate on extracellular dopamine levels in the rat striatum. Basal dopamine levels in the striatum are typically in the low nanomolar range (e.g., 5-20 nM).[5] Following administration of a D2 antagonist, a significant increase in extracellular dopamine is anticipated.

Table 1: Representative Extracellular Dopamine Concentration in Rat Striatum

| Time Point (minutes post-injection) | Treatment Group | Dopamine (% of Baseline) |

|---|---|---|

| -40 (Baseline 1) | Vehicle | 102 ± 5 |

| -20 (Baseline 2) | Vehicle | 98 ± 6 |

| 20 | Vehicle | 105 ± 7 |

| 40 | Vehicle | 99 ± 5 |

| 60 | Vehicle | 101 ± 8 |

| 120 | Vehicle | 97 ± 6 |

| 180 | Vehicle | 103 ± 7 |

| -40 (Baseline 1) | Fluphenazine (25 mg/kg) | 99 ± 7 |

| -20 (Baseline 2) | Fluphenazine (25 mg/kg) | 101 ± 5 |

| 20 | Fluphenazine (25 mg/kg) | 135 ± 12 * |

| 40 | Fluphenazine (25 mg/kg) | 185 ± 15 * |

| 60 | Fluphenazine (25 mg/kg) | 210 ± 18 * |

| 120 | Fluphenazine (25 mg/kg) | 195 ± 16 * |

| 180 | Fluphenazine (25 mg/kg) | 170 ± 14 * |

Note: Data are presented as mean ± SEM and are hypothetical to illustrate the expected experimental outcome. * indicates a statistically significant difference from the vehicle group (p < 0.05).

Logical Relationship Diagram

The entire experimental paradigm is based on a clear cause-and-effect relationship, from drug administration to the final analytical measurement.

References

- 1. What is the mechanism of Fluphenazine Decanoate? [synapse.patsnap.com]

- 2. Exploring Fluphenazine Decanoate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]

- 3. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evidence on extracellular dopamine level in rat striatum: implications for the validity of quantitative microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Designing Clinical Trials of Long-Acting Injectable Antipsychotics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the design and implementation of clinical trials for long-acting injectable (LAI) antipsychotics. The protocols outlined below are intended to serve as a guide for generating robust data to support regulatory approval and inform clinical practice.

Introduction to Long-Acting Injectable Antipsychotics

Long-acting injectable antipsychotics are a critical treatment modality for patients with schizophrenia and other serious mental illnesses. They offer the advantage of improved medication adherence, which is a significant challenge with oral antipsychotics and a major predictor of relapse.[1][2][3] The sustained release formulations of LAIs lead to stable plasma concentrations, potentially reducing side effects associated with the peak and trough levels seen with oral medications.[4] Designing clinical trials for these agents requires careful consideration of their unique pharmacokinetic and pharmacodynamic properties.

Key Considerations in Clinical Trial Design

The design of a clinical trial for an LAI antipsychotic will depend on the phase of development and the specific questions being addressed. However, several overarching principles should be considered.

Study Design:

-

Randomized Controlled Trials (RCTs): RCTs are the gold standard for establishing efficacy and safety.[1] However, traditional RCT designs may not fully capture the real-world advantages of LAIs, as the structured nature of trials can sometimes minimize the impact of non-adherence.[5][6]

-

Pragmatic Clinical Trials: These trials are designed to evaluate the effectiveness of interventions in real-world clinical practice.[5] For LAIs, a pragmatic design may better demonstrate their benefits in a less controlled setting.[5]

-

Relapse Prevention Studies: A common design for LAI trials involves stabilizing patients on an oral formulation of the antipsychotic before randomizing them to receive either the LAI or placebo.[12] The primary endpoint is typically the time to relapse.

Patient Population:

-

Inclusion and exclusion criteria should be carefully defined to ensure a well-characterized study population.

-

Consideration should be given to including patients with a history of non-adherence to oral antipsychotics, as this is a key target population for LAIs.[2][13]

-

Enrolling patients in the early phase of schizophrenia may be beneficial, as LAIs might help prevent the neurological changes associated with relapse.[14]

Control Group:

-

The choice of a control group is critical. Options include placebo, an oral antipsychotic (the same or a different agent), or another LAI.

-

Placebo-controlled trials are essential for establishing efficacy but may raise ethical concerns in this patient population.

-

Head-to-head comparisons with other LAIs or oral antipsychotics can provide important information about relative efficacy and tolerability.

Pharmacokinetic and Pharmacodynamic Assessments

The extended-release characteristics of LAIs necessitate a thorough evaluation of their pharmacokinetic (PK) and pharmacodynamic (PD) profiles.[4][15]

Pharmacokinetics: The goal of PK assessments is to understand the absorption, distribution, metabolism, and excretion of the drug. Key parameters to evaluate include:

-

Cmax (Peak Plasma Concentration): The maximum concentration of the drug in the blood.

-

Tmax (Time to Peak Plasma Concentration): The time it takes to reach Cmax.

-

AUC (Area Under the Curve): A measure of total drug exposure over time.

-

Half-life (t1/2): The time it takes for the drug concentration to decrease by half.

-

Steady State: The point at which the rate of drug administration is equal to the rate of elimination over a dosing interval.

Pharmacodynamics: PD assessments evaluate the relationship between drug concentration and its effect on the body. For antipsychotics, this typically involves measuring dopamine D2 receptor occupancy using imaging techniques like positron emission tomography (PET).

Table 1: Key Pharmacokinetic Parameters for LAI Antipsychotics

| Parameter | Description | Importance in LAI Trials |

| Cmax | Maximum plasma concentration | Relates to potential dose-dependent side effects. |

| Cmin | Minimum (trough) plasma concentration | Relates to maintaining therapeutic effect throughout the dosing interval. |

| Tmax | Time to reach Cmax | Influences the need for oral supplementation during initiation.[14] |

| AUC | Total drug exposure | Provides an overall measure of bioavailability. |

| t1/2 | Elimination half-life | Determines the dosing interval. |

| Fluctuation Index | (Cmax - Cmin) / Cavg | Measures the variability in plasma concentrations over a dosing interval. |

Efficacy and Safety Endpoints

A comprehensive assessment of both efficacy and safety is crucial.

Efficacy Endpoints:

-

Primary Efficacy Endpoint: The most common primary endpoint is the time to impending relapse or hospitalization.[16][17] Relapse can be defined by a specific increase in scores on a validated psychiatric rating scale.

-

Secondary Efficacy Endpoints: These can include:

-

Change from baseline in the Positive and Negative Syndrome Scale (PANSS) or Brief Psychiatric Rating Scale (BPRS) total score.[16]

-

Rates of hospitalization and emergency room visits.[10][18][19]

-

Improvement in social and occupational functioning.[18]

-

Patient-reported outcomes (PROs) to capture the patient's perspective on their illness and treatment.[20][21]

-

Safety and Tolerability Endpoints:

-

Incidence and severity of adverse events (AEs).

-

Injection site reactions (pain, swelling, redness).

-

Extrapyramidal symptoms (EPS), which can be assessed using scales like the Simpson-Angus Scale (SAS) and the Barnes Akathisia Rating Scale (BARS).

-